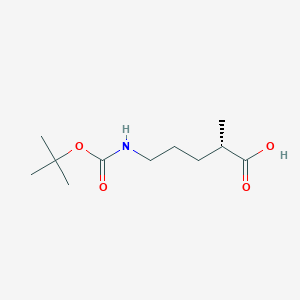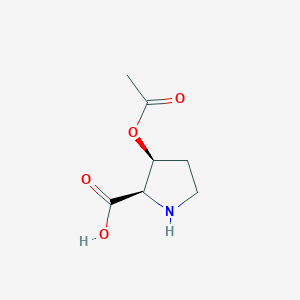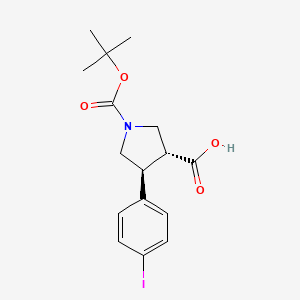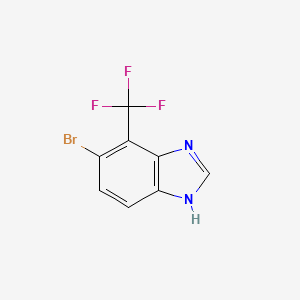
Ethyl 5-bromo-2-phenyloxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-bromo-2-phenyloxazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromine atom and a phenyl group makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-phenyloxazole-4-carboxylate typically involves the bromination of 2-phenyloxazole-4-carboxylate. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Ethyl 5-bromo-2-phenyloxazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the oxazole ring .
科学研究应用
Ethyl 5-bromo-2-phenyloxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 5-bromo-2-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Ethyl 2-amino-5-phenyloxazole-4-carboxylate: This compound has an amino group instead of a bromine atom, leading to different reactivity and applications.
Ethyl 2-phenyloxazole-4-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
Ethyl 5-bromo-2-phenyloxazole-4-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
属性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC 名称 |
ethyl 5-bromo-2-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI 键 |
PXTZQGJJFGQZCA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)
![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)


![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)
![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)

![1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)


![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)

